molecular formula C16H13Cl2N3O2 B2590369 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 926711-19-5

5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2590369
CAS No.: 926711-19-5
M. Wt: 350.2
InChI Key: ODQFHISCPSCLFM-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H12Cl2N2O2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and a phenyl ring attached to a cyclopropylcarbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-13-7-10(8-19-14(13)18)16(23)21-12-3-1-2-9(6-12)15(22)20-11-4-5-11/h1-3,6-8,11H,4-5H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFHISCPSCLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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